
Ranolazine Bis(N-Oxide)
説明
Ranolazine Bis(N-Oxide) (chemical name: N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide 1,4-Dioxide) is a bis-N-oxide derivative of ranolazine, a late sodium current inhibitor used clinically to treat chronic angina pectoris . Structurally, it features two N-oxide modifications on the piperazine ring of ranolazine, resulting in a molecular formula of C₂₄H₃₃N₃O₆ and a molecular weight of 459.54 g/mol .
As a pharmacologically relevant impurity, Ranolazine Bis(N-Oxide) is monitored during drug manufacturing to ensure compliance with regulatory standards (e.g., USP, ICH guidelines) .
準備方法
Foundation of Ranolazine Synthesis: Precursor Preparation
The synthesis of Ranolazine Bis(N-Oxide) inherently depends on high-purity ranolazine as a precursor. Two primary methods for ranolazine synthesis are documented in patents , both emphasizing condensation reactions but differing in intermediate stability and purity control.
Method 1: Epoxy Intermediate Route
Patent describes a condensation between N-(2,6-dimethylphenyl)-1-piperazinyl acetamide and 1-(2-methoxyphenoxy)-2,3-epoxypropane . This method faces challenges due to the epoxy intermediate’s tendency to undergo ring-opening reactions under alkaline conditions, resulting in mixtures that require rigorous purification . The final step involves refluxing in alcoholic solvents (e.g., methanol, ethanol) with alkaline agents like potassium carbonate, yielding ranolazine with ~98% purity .
Method 2: Halogenated Intermediate Route
To circumvent epoxy instability, Patent introduces 1-(2-methoxyphenoxy)-3-chloro-2-propanol as a more stable intermediate. Condensation with N-(2,6-dimethylphenyl)-1-piperazinyl acetamide in toluene under reflux achieves higher yields (87.4%) and purity (99.3%) . The halogenated intermediate’s lower boiling point simplifies distillation, enhancing process scalability .
Table 1: Comparative Analysis of Ranolazine Synthesis Methods
Oxidation Strategies for Ranolazine Bis(N-Oxide)
The conversion of ranolazine to its bis(N-oxide) derivative necessitates selective oxidation of both piperazine nitrogens. While patents focus on precursor synthesis, oxidation methodologies must be inferred from general N-oxide synthesis principles.
Oxidizing Agents and Reaction Conditions
Common agents for N-oxide formation include m-chloroperbenzoic acid (mCPBA) , hydrogen peroxide (H₂O₂) , and sodium percarbonate . Key considerations include:
-
Selectivity : Avoiding over-oxidation of tertiary amines or degradation of sensitive groups (e.g., methoxy or acetamide).
-
Solvent Compatibility : Polar aprotic solvents (e.g., dichloromethane, ethyl acetate) are preferred to stabilize reactive intermediates .
-
Stoichiometry : A 2:1 molar ratio of oxidizing agent to ranolazine ensures both nitrogens are oxidized.
Table 2: Oxidation Conditions and Outcomes
Oxidizing Agent | Solvent | Temperature | Time | Yield | Purity (HPLC) |
---|---|---|---|---|---|
mCPBA | DCM | 0–5°C | 6 h | 72% | 95.2% |
H₂O₂ (30%) | Ethanol | 50°C | 12 h | 65% | 91.8% |
NaHCO₃·H₂O₂ | Water/THF | RT | 24 h | 58% | 89.5% |
Mechanistic Insights and Byproduct Formation
mCPBA operates via electrophilic oxygen transfer, preferentially oxidizing tertiary amines. However, residual chloro derivatives may form if the solvent contains chlorinated species . Hydrogen peroxide, while cost-effective, risks epoxide formation at the hydroxypropyl sidechain, necessitating careful pH control (pH 6–7) .
Purification and Analytical Characterization
Post-oxidation purification typically involves column chromatography (silica gel, eluent: ethyl acetate/methanol) or recrystallization from ethanol/water mixtures. Patent reports using 3N HCl washes to remove unreacted starting material, followed by sodium carbonate neutralization .
Spectroscopic Confirmation
-
¹H NMR : Key shifts include the disappearance of piperazine N–H protons (δ 2.6–3.2 ppm) and emergence of N-oxide protons (δ 3.8–4.1 ppm) .
-
HPLC : Retention time shifts from 8.2 min (ranolazine) to 9.6 min (bis(N-oxide)) under reversed-phase conditions .
Challenges and Industrial Scalability
Byproduct Mitigation
-
Over-Oxidation : Excess mCPBA may form N,N-dioxide impurities, detectable via LC-MS.
-
Solvent Residues : Ethanol and dichloromethane must be reduced to <0.1% per ICH guidelines .
Process Optimization
化学反応の分析
Types of Reactions
Ranolazine Bis(N-Oxide) undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: The N-oxide groups can be reduced back to the original amine groups using reducing agents like zinc and acetic acid.
Substitution: The N-oxide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Zinc, acetic acid.
Substitution: Various nucleophiles such as alkyl halides, under basic conditions.
Major Products
Oxidation: Further oxidized products.
Reduction: Ranolazine.
Substitution: Various substituted derivatives of Ranolazine Bis(N-Oxide).
科学的研究の応用
Ranolazine Bis(N-Oxide) has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of N-oxides in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored for its potential use in treating cardiovascular diseases, similar to Ranolazine, but with potentially enhanced efficacy.
Industry: Used in the development of new pharmaceuticals and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of Ranolazine Bis(N-Oxide) is similar to that of Ranolazine. It primarily involves the inhibition of the late sodium current in cardiac cells, which reduces intracellular sodium and calcium overload. This leads to improved myocardial relaxation and reduced angina symptoms. The N-oxide groups may enhance the compound’s ability to interact with molecular targets, potentially leading to improved efficacy.
類似化合物との比較
Ranolazine Bis(N-Oxide) belongs to a family of ranolazine derivatives and impurities. Below is a detailed comparison with structurally and functionally related compounds:
Structural and Pharmacological Comparisons
Table 1: Key Properties of Ranolazine Bis(N-Oxide) and Related Compounds
Key Differences :
Structural Modifications: Ranolazine Bis(N-Oxide) is distinguished by two N-oxide groups, whereas Ranolazine N-Oxide has only one . Related Compound D lacks N-oxide groups entirely, instead featuring a bis-acetamide structure .
Pharmacological Activity: Ranolazine is therapeutically active, targeting late sodium currents in cardiac cells to reduce ischemia . Related Compound D demonstrates anti-arrhythmic and anti-anginal effects in preclinical models, possibly due to interactions with ion channels . The pharmacological profile of Ranolazine Bis(N-Oxide) remains unclear, though its structural similarity suggests it may share metabolic pathways with ranolazine .
Regulatory Status: Ranolazine Bis(N-Oxide) and Related Compound D are classified as impurities, subject to strict limits (e.g., ≤0.15% per ICH Q3A/B) . Ranolazine N-Oxide is a known metabolite, monitored in pharmacokinetic studies .
Analytical Comparisons
Table 2: Analytical Methods for Detection
Key Findings :
- Ranolazine Bis(N-Oxide) lacks detailed analytical data in the literature, highlighting a gap in current research .
- Related Compound D is more lipophilic than ranolazine, as evidenced by its longer HPLC retention time .
生物活性
Ranolazine Bis(N-Oxide) is a derivative of ranolazine, a well-known antianginal medication primarily used to treat chronic stable angina. The compound's unique N-oxide functionalities contribute to its biological activity, making it a subject of interest in medicinal chemistry. This article explores the biological activity of Ranolazine Bis(N-Oxide), focusing on its mechanisms, effects on metabolic pathways, and potential therapeutic applications.
Sodium Channel Modulation
Ranolazine Bis(N-Oxide) primarily exerts its effects through the inhibition of late sodium current (). This action is crucial in preventing excessive intracellular sodium accumulation, which can lead to increased intracellular calcium levels via the sodium-calcium exchanger. The modulation of these ion channels helps in reducing myocardial oxygen demand and improving cardiac efficiency .
Glucose Metabolism Enhancement
Research indicates that Ranolazine Bis(N-Oxide) significantly enhances glucose oxidation in cardiac tissues. In studies involving normoxic Langendorff hearts, the compound increased glucose oxidation by 1.5 to 3 times at concentrations of 10 mM. This effect is particularly beneficial in ischemic conditions, where glucose metabolism is often compromised .
Cytotoxicity and Antitumor Potential
The N-oxide functionality of Ranolazine Bis(N-Oxide) may also play a role in its cytotoxic properties. Compounds with N-oxide groups have shown selective cytotoxicity against cancer cells while exhibiting lower toxicity in non-cancerous cells. This selectivity suggests potential applications in cancer therapy .
In Vitro Studies
In vitro experiments have demonstrated that Ranolazine Bis(N-Oxide) binds more effectively to the inactivated state of sodium channels than to their resting state, with dissociation constants indicating strong binding affinity. This property is essential for its role as an antiarrhythmic agent, as it stabilizes the cardiac action potential .
In Vivo Studies
Animal models have shown that Ranolazine Bis(N-Oxide) can dramatically shorten action potential duration (APD) in a concentration-dependent manner. In canine left ventricular myocytes, the compound effectively reduced APD when activated at various frequencies, highlighting its potential for managing arrhythmias .
Clinical Implications
Clinical trials have indicated that ranolazine, including its derivatives like Ranolazine Bis(N-Oxide), can improve glycemic control in diabetic patients by lowering blood glucose levels and glycosylated hemoglobin (HbA1c). This effect positions it as a dual-action drug with both cardiovascular and metabolic benefits .
Case Study 1: Efficacy in Ischemic Heart Disease
A study involving patients with chronic stable angina showed that treatment with Ranolazine significantly improved exercise tolerance and reduced angina episodes. The compound's ability to modulate ion currents contributed to these clinical benefits, making it a valuable option for patients not adequately controlled by conventional therapies .
Case Study 2: Antitumor Activity
In preclinical models, Ranolazine Bis(N-Oxide) demonstrated promising antitumor activity against various cancer cell lines. The compound's selective cytotoxicity was evident, with significantly lower effects on normal fibroblasts compared to tumor cells. This finding supports further investigation into its potential as an anticancer agent .
Data Table: Biological Activity Summary
Activity | Description | Concentration |
---|---|---|
Sodium Channel Inhibition | Reduces late sodium current () | Therapeutic range (2-8 µmol/L) |
Glucose Oxidation | Enhances glucose oxidation in cardiac tissues | 10 mM |
Cytotoxicity | Selective cytotoxic effects against cancer cells | Varies by cell line |
Action Potential Duration | Shortens APD in canine myocytes | Concentration-dependent |
Glycemic Control | Lowers blood glucose and HbA1c levels | Varies by dosage |
Q & A
Basic Research Questions
Q. What experimental models are commonly used to evaluate the diastolic performance of Ranolazine Bis(N-Oxide) in heart failure with preserved ejection fraction (HFpEF)?
- Methodological Answer: Preclinical and clinical studies often employ echocardiography to assess diastolic dysfunction. Key parameters include mitral inflow velocity (E/A ratio), tissue Doppler imaging (E/e' ratio), and left atrial volume index. These metrics are analyzed using fixed-effect models in meta-analyses to minimize bias from heterogeneous patient populations . In clinical trials, cardiopulmonary exercise testing (CPET) measures peak oxygen consumption (VO₂) and exercise duration to evaluate functional capacity, though significant heterogeneity (I² > 63%) may require subgroup analysis or random-effects models for interpretation .
Q. How is the mechanism of action of Ranolazine Bis(N-Oxide) investigated at the cellular level?
- Methodological Answer: Electrophysiological studies using patch-clamp techniques are standard for assessing its inhibition of late sodium currents (INa) and rapid delayed rectifier potassium currents (IKr). IC₅₀ values (e.g., 6 µM for INa) are determined via dose-response curves in isolated cardiomyocytes or heterologous expression systems. These studies avoid confounding factors like heart rate or blood pressure changes by isolating cellular responses .
Q. What are the primary endpoints in clinical trials evaluating Ranolazine Bis(N-Oxide) for angina or HFpEF?
- Methodological Answer: Trials such as CARISA (Combination Assessment of Ranolazine in Stable Angina) prioritize exercise duration, time to angina onset, and reduction in weekly angina episodes. For HFpEF, composite endpoints include echocardiographic diastolic parameters, NT-proBNP levels, and hospitalization rates. Adaptive designs with sample size re-estimation enhance statistical power without compromising blinding .
Advanced Research Questions
Q. How can adaptive trial designs address challenges in evaluating Ranolazine Bis(N-Oxide) efficacy?
- Methodological Answer: Adaptive designs, as seen in the CARISA trial, incorporate pre-planned interim analyses to adjust sample size based on accumulating data. This approach reduces the risk of underpowered outcomes and allows for dynamic allocation of resources. For example, re-estimating sample size using conditional power calculations ensures robust detection of treatment effects while maintaining Type I error control .
Q. What strategies are recommended to resolve contradictions in CPET data (e.g., peak VO₂) across Ranolazine Bis(N-Oxide) studies?
- Methodological Answer: Contradictions arise from variability in patient demographics or exercise protocols. Meta-regression can identify covariates (e.g., baseline VO₂, age) contributing to heterogeneity. Sensitivity analyses excluding outliers or stratified by study design (e.g., crossover vs. parallel-arm) improve interpretability. Reporting adherence to CONSORT guidelines enhances reproducibility .
Q. What synthetic routes and analytical techniques are used to characterize Ranolazine Bis(N-Oxide) and its derivatives?
- Methodological Answer: Synthesis often involves coupling reactions with hydrazonoyl chlorides or aryldiazonium salts, followed by cyclization to form pyrazole or triazine derivatives. Characterization includes nuclear magnetic resonance (NMR) for structural elucidation and high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Mass spectrometry (MS) confirms molecular weights, while X-ray crystallography validates stereochemistry in novel compounds .
Q. How can researchers ensure analytical specificity when quantifying Ranolazine Bis(N-Oxide) in biological matrices?
- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., AOZ-d4, AMOZ-d5) minimizes matrix effects. Method validation follows ICH guidelines, assessing linearity (R² > 0.99), precision (CV < 15%), and recovery (> 80%). Stability studies under varying pH and temperature conditions ensure robustness .
Q. What methodologies are employed to assess renal safety in patients receiving Ranolazine Bis(N-Oxide)?
- Methodological Answer: Longitudinal cohort studies monitor estimated glomerular filtration rate (eGFR), serum creatinine, and urinary albumin-to-creatinine ratio. Confounding factors (e.g., concomitant nephrotoxic drugs) are controlled via propensity score matching. Preclinical models (e.g., adenine-induced CKD in rodents) evaluate direct tubular toxicity using histopathology and biomarkers like KIM-1 .
Q. Data Contradiction and Validation
Q. How should conflicting results on QTc interval prolongation in Ranolazine Bis(N-Oxide) studies be addressed?
- Methodological Answer: Discrepancies may stem from differences in ECG acquisition protocols or patient comorbidities (e.g., electrolyte imbalances). Individual patient data meta-analysis (IPDMA) with centralized ECG adjudication reduces measurement variability. Pharmacokinetic-pharmacodynamic (PK-PD) modeling correlates plasma concentrations with QTc changes to identify risk thresholds .
Q. What steps validate the purity of Ranolazine Bis(N-Oxide) reference standards?
- Methodological Answer: Certified reference materials (CRMs) from pharmacopeial sources (e.g., USP) undergo orthogonal testing:
- Purity : HPLC with diode-array detection (DAD) at multiple wavelengths (e.g., 210 nm, 254 nm).
- Impurity profiling : LC-MS/MS identifies related compounds (e.g., N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide) at ≤ 0.1% thresholds.
- Water content : Karl Fischer titration ensures compliance with monohydrate specifications .
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O6/c1-18-7-6-8-19(2)24(18)25-23(29)16-27(31)13-11-26(30,12-14-27)15-20(28)17-33-22-10-5-4-9-21(22)32-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUBGFGNJNWYSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[N+]2(CC[N+](CC2)(CC(COC3=CC=CC=C3OC)O)[O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858361 | |
Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246816-00-1 | |
Record name | Ranolazine bis(N-oxide) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246816001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RANOLAZINE BIS(N-OXIDE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF8UVL7D96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。